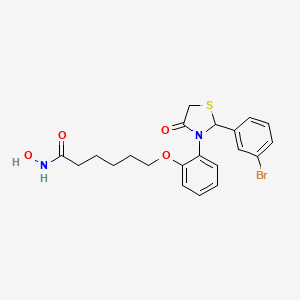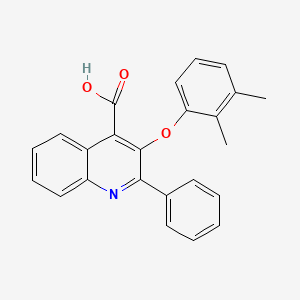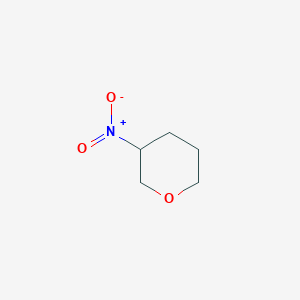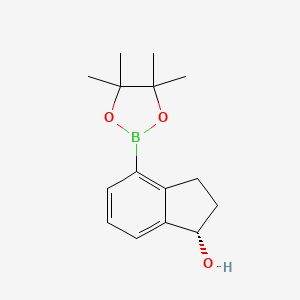![molecular formula C16H18N2O3 B2845036 Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate CAS No. 1797088-25-5](/img/structure/B2845036.png)
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CCPB belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 345.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is not fully understood, but it is believed to act through the modulation of the endocannabinoid system, specifically by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This leads to an increase in the levels of endocannabinoids such as anandamide, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate exhibits potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of novel analgesic drugs. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to fully understand its safety profile and potential side effects.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate. One area of interest is its potential as a novel analgesic drug, with further studies needed to determine its efficacy and safety in humans. Another area of interest is its potential as a neuroprotective agent, with studies needed to investigate its effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with tert-butyl chloroformate, followed by the reaction with 1-cyanocyclopropane carboxylic acid and then purification through column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models, indicating its potential as a novel analgesic drug. Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation-induced neuronal damage.
Propiedades
IUPAC Name |
tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-15(2,3)21-14(20)12-6-4-11(5-7-12)13(19)18-16(10-17)8-9-16/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDFNLXCOFQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)
![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)




